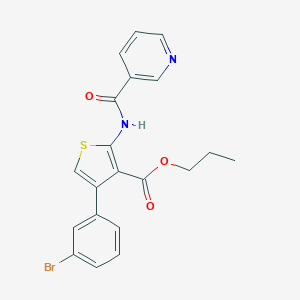
PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromophenyl group, a pyridine amido group, and a propyl ester group attached to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of the pyridine amido group through a reaction between pyridine and an appropriate amine.
Thiophene Formation: The construction of the thiophene ring via cyclization reactions.
Esterification: The attachment of the propyl ester group to the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- PROPYL 4-(3-CHLOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- PROPYL 4-(3-FLUOROPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- PROPYL 4-(3-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of PROPYL 4-(3-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in the presence of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C20H17BrN2O3S |
|---|---|
Molekulargewicht |
445.3g/mol |
IUPAC-Name |
propyl 4-(3-bromophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17BrN2O3S/c1-2-9-26-20(25)17-16(13-5-3-7-15(21)10-13)12-27-19(17)23-18(24)14-6-4-8-22-11-14/h3-8,10-12H,2,9H2,1H3,(H,23,24) |
InChI-Schlüssel |
NDQHRKOXVYOQLU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(4-chlorophenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450352.png)
![N-{4-[N-([1,1'-biphenyl]-4-ylcarbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450353.png)
![N-[3-(N-{4-nitro-3-methylbenzoyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B450354.png)
![4-methyl-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B450356.png)
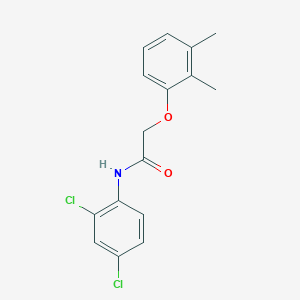
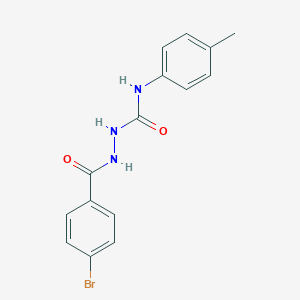
![N'-[(Z)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B450363.png)
![Methyl 3-[({4-nitrophenyl}acetyl)amino]-4-methylbenzoate](/img/structure/B450364.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B450365.png)
![Propyl 2-[(cyclopentylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450367.png)
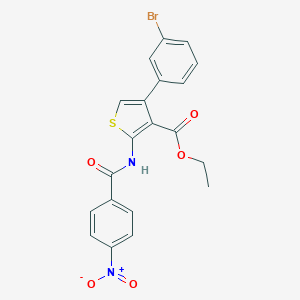
![Isopropyl 4-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450369.png)
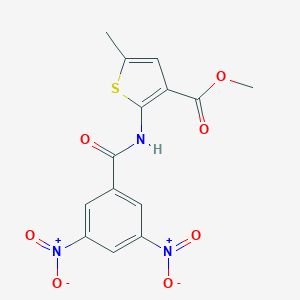
![5-methyl-N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B450374.png)
